NVP-Nvp-bbt594 is a potent and selective type II Janus kinase 2 (JAK2) inhibitor. [, , ] It is classified as a small molecule kinase inhibitor. [, ] In scientific research, NVP-Nvp-bbt594 serves as a valuable tool for studying JAK2-dependent signaling pathways and evaluating therapeutic strategies for diseases driven by aberrant JAK2 activity. [, , ]
While specific data is limited in the abstracts, one study mentions structural modeling of the JAK2 JH1 domain in the presence of NVP-Nvp-bbt594. [] This suggests the existence of detailed structural information, potentially derived from techniques like X-ray crystallography or computational modeling. One abstract also mentions a crystal structure of MPK3 from Leishmania donovani in the presence of NVP-Nvp-bbt594. [] Further investigation into the primary research articles cited in these abstracts is necessary to obtain a comprehensive understanding of NVP-Nvp-bbt594's molecular structure.
NVP-Nvp-bbt594 demonstrates promising anti-leukemic activity in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), particularly in subtypes driven by CRLF2 rearrangements and JAK2 mutations. [, , , ] Studies show its efficacy in inhibiting cell proliferation, inducing apoptosis, and prolonging survival in both in vitro and in vivo models. [, , , ] It proves particularly effective against JAK2 mutations like I682F and R683G, even in cases where type I inhibitors show limited efficacy. [, ]
NVP-Nvp-bbt594 has been investigated in the context of estrogen receptor-positive (ER+) breast cancers, where increased GDNF/RET signaling contributes to resistance to aromatase inhibitors (AIs). [] Research indicates that NVP-Nvp-bbt594, by inhibiting RET kinase activity, can revert the resistance to AIs in preclinical models, suggesting its potential as a therapeutic strategy for overcoming AI resistance in ER+ breast cancers. []
Studies highlight the synergistic potential of NVP-Nvp-bbt594 when combined with other therapeutic agents. For instance, combining NVP-Nvp-bbt594 with the TOR-kinase inhibitor AZD2014 demonstrates enhanced anti-leukemic effects compared to monotherapy in Ph-like ALL. [, , ] This combination effectively targets both the JAK/STAT and mTOR pathways, leading to increased apoptosis and reduced cell viability. [, , ] Similarly, combining NVP-Nvp-bbt594 with dexamethasone shows promising results in preclinical models of B-ALL, prolonging survival beyond that observed with either agent alone. []
Beyond its therapeutic potential, NVP-Nvp-bbt594 serves as a valuable tool for dissecting the intricacies of JAK2 signaling pathways. Its selectivity for JAK2 allows researchers to elucidate the specific roles of JAK2 in various cellular processes and disease contexts. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2